
Magnesium;cyclopenta-1,3-diene
説明
Synthesis Analysis
The synthesis of magnesium;cyclopenta-1,3-diene complexes involves reactions with a variety of substituted 1,3-dienes to yield corresponding magnesium complexes. These complexes can react with α,ω-alkylene dihalides to form carbocycles of different sizes through stereospecific and completely regioselective cyclizations. Additionally, stepwise reactions with different electrophiles can produce polyfunctionalized ketones, while treatment with triorganosilyl chlorides followed by cyclohexanone leads to high regioselective additions across a terminal double bond, facilitating the synthesis of silicon-containing heterocycles or spiro compounds (Rieke & Xiong, 1991).
Molecular Structure Analysis
Molecular structure analysis of these magnesium complexes has shown a variety of crystalline bis(dienyl)magnesium complexes with fluxional behavior in solution due to rapid 1,3-rearrangement. X-ray crystallography revealed structures where open chain complexes primarily exist in a terminally σ-bonded trans or (E) structure, while cyclic dienylmagnesium complexes exhibit a centrally σ-bonded cis structure. This distinction influences the product of hydrolysis, determining whether 1,3- or 1,4-dienes are produced (Yasuda et al., 1980).
Chemical Reactions and Properties
The chemical reactivity of magnesium;cyclopenta-1,3-diene complexes extends to facilitating one-step spiroannulation reactions, enabling the synthesis of a wide variety of spirocyclic systems. These reactions are made possible by the direct metalation of 1,2-bis(methylene)cycloalkanes with magnesium, yielding diene-magnesium reagents that react with dibromoalkanes to produce spirocarbocycles. This process demonstrates the versatility of these complexes in synthesizing complex molecular architectures (Rieke & Xiong, 1992).
科学的研究の応用
Formation of Complex Carbocycles
Magnesium complexes with substituted 1,3-dienes, such as cyclopenta-1,3-diene, have been utilized to synthesize various carbocycles. Rieke and Xiong (1991) demonstrated that reactions of symmetrical (2-butene-1,4-diyl) magnesium with α,ω-alkylene dihalides form carbocycles ranging from three- to six-membered rings in a stereospecific and completely regioselective manner. This methodology allows for the efficient synthesis of polyfunctionalized ketones and cyclic ketones, showcasing the versatility of magnesium in mediating complex cyclization reactions (R. Rieke & H. Xiong, 1991).
Synthesis of 1,2-Disubstituted Cyclopentanes
Copper-catalyzed synthesis of 1,2-disubstituted cyclopentanes from 1,6-dienes using magnesium as a reducing agent for the regeneration of copper(I) catalysts highlights another application. Muñoz-Molina, Belderrain, and Pérez (2008) explored this approach, achieving moderate to high yields of cyclization products, thereby illustrating the role of magnesium in facilitating efficient catalytic cycles for organic transformations (J. M. Muñoz-Molina, T. Belderrain, & P. Pérez, 2008).
Electrochemically Promoted Cyclocoupling
The electrochemically promoted cyclocoupling of 1,3-dienes with aliphatic esters, mediated by a magnesium electrode, provides a pathway to synthesize homologs of 3-cyclopentenol and derivatives of 2-phenylcyclopropanol. Shono, Ishifune, Kinugasa, and Kashimura (1992) demonstrated this process, applying it to the synthesis of compounds such as ar-dihydroturmerone and curcumone, showcasing the utility of magnesium in electroorganic synthesis (T. Shono, Manabu Ishifune, H. Kinugasa, & S. Kashimura, 1992).
作用機序
Target of Action
The primary targets of Magnesium;Cyclopenta-1,3-diene are cyclopentadienyl-based catalysts . Cyclopentadiene is often used as a precursor to the cyclopentadienyl anion (Cp−), an important ligand in cyclopentadienyl complexes in organometallic chemistry .
Mode of Action
Magnesium;Cyclopenta-1,3-diene interacts with its targets through a unique mode of coordination. An X-ray analysis revealed a novel magnesium-1,3-diene structure with trigonal bipyramidal coordination . This coordination
Safety and Hazards
将来の方向性
Cyclopentadiene is one of the most reactive dienes in normal electron-demand Diels–Alder reactions . The high reactivities and yields of cyclopentadiene cycloadditions make them ideal as click reactions . In this review, they discuss the history of the cyclopentadiene cycloaddition as well as applications of cyclopentadiene click reactions .
特性
IUPAC Name |
magnesium;cyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.Mg/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJCZLXULXFYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
| Record name | Bis(cyclopentadienyl)magnesium(II) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20339 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Magnesium;cyclopenta-1,3-diene | |
CAS RN |
1284-72-6 | |
| Record name | Magnesocene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesocene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




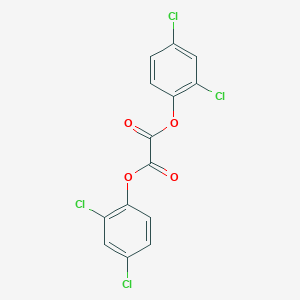


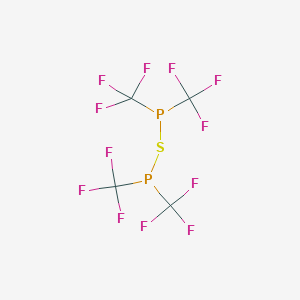
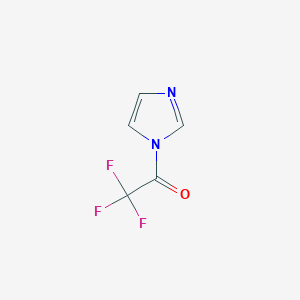


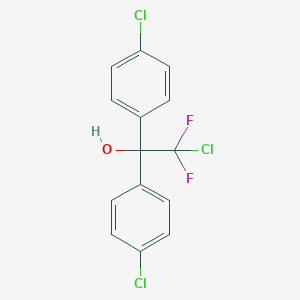
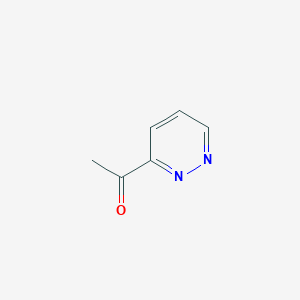
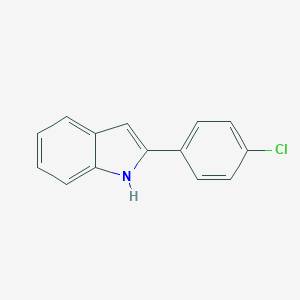


![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B74267.png)